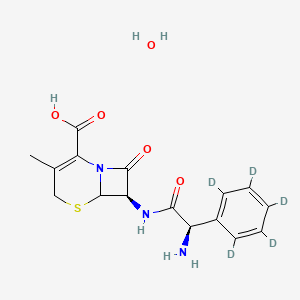

Cephalexin-d5 Hydrate

Description

Rationale for Isotopic Labeling in Drug Development and Analysis

Isotopic labeling is a powerful technique in pharmaceutical research that offers detailed insights into a drug's behavior within biological systems. musechem.com The process involves incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. musechem.commetsol.com This allows scientists to trace the drug's path and understand its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comnih.gov

One of the primary reasons for using deuterated analogs is the "kinetic isotope effect" (KIE). portico.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. musechem.com Since many drug metabolism processes, often carried out by cytochrome P450 enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at these sites can slow down the rate of metabolism. portico.orgnih.gov This modification can lead to an improved pharmacokinetic profile, potentially allowing for less frequent dosing or reducing the formation of toxic metabolites. nih.govnih.gov

Furthermore, stable isotope-labeled compounds are crucial as internal standards in quantitative analysis, especially in mass spectrometry. nih.govresearchgate.net Because they are chemically identical to the non-labeled drug, they behave similarly during sample preparation and analysis, but their different mass allows them to be distinguished, correcting for any loss of analyte and improving the accuracy of measurements. nih.govresearchgate.net

Role of Deuterated Cephalosporins in Advanced Scientific Inquiry

Within the broader class of β-lactam antibiotics, deuterated cephalosporins have become essential tools for advanced scientific inquiry. uwaterloo.ca Research groups are actively developing novel cephalosporin (B10832234) derivatives to combat multidrug-resistant bacteria, and the synthesis of deuterated versions is a key part of this process. uwaterloo.ca These labeled compounds are required for preclinical pharmacokinetic studies, serving as internal standards for the efficient analysis of new cephalosporin candidates. uwaterloo.ca

Deuterated cephalosporins are also used in mechanistic studies to understand how these antibiotics are degraded or inactivated. acs.orgacs.org For instance, by comparing the degradation rates of a cephalosporin in regular water (H₂O) and deuterium oxide (D₂O), researchers can gain valuable insights into the reaction mechanisms, such as the role of hydrolysis in breaking down the β-lactam ring. nih.gov Such studies are fundamental to understanding bacterial resistance mechanisms, like the production of β-lactamase enzymes, and for designing more stable and effective antibiotics. uwaterloo.caacs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₁₆H₁₄D₅N₃O₅S |

|---|---|

Molecular Weight |

370.43 |

Synonyms |

(6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo_x000B_-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate; Alcephin-d5; Alsporin-d5; Cefablan-d5; Cefadal-d5; Cefadin-d5; Taicelexin-d5; Tepaxin-d5; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Approaches for Cephalexin-d5 Hydrate

The chemical synthesis of this compound involves the coupling of a deuterated side chain precursor with the cephalosporin (B10832234) nucleus, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). synzeal.combiolaxi.com The key challenge lies in the efficient and regioselective incorporation of deuterium (B1214612) atoms into the phenyl ring of the D-phenylglycine precursor.

Deuteration Pathways and Regioselectivity

The introduction of deuterium into the phenyl ring of the D-phenylglycine side chain is a critical step in the synthesis of Cephalexin-d5. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions on a suitable precursor. researchgate.net Heterogeneous catalysis, often employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C) in the presence of a deuterium source such as deuterium oxide (D2O) and deuterium gas (D2), is a common method. researchgate.net

The regioselectivity of the deuteration, ensuring that deuterium is incorporated at the desired positions on the phenyl ring (all five positions for d5), is influenced by the choice of catalyst and reaction conditions. snnu.edu.cn For instance, certain iridium-based catalysts have shown high selectivity for ortho-C-H deuteration. snnu.edu.cn The specific synthesis of Cephalexin-d5 targets the phenyl group of the D-phenylglycine moiety for deuteration. synzeal.com

Precursor Design for Deuterium Incorporation

The synthesis of Cephalexin-d5 commences with a deuterated precursor, specifically D-(-)-2-(phenyl-d5)glycine. This isotopically labeled amino acid is then activated and coupled with the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus. The design of the deuterated precursor is paramount for the successful synthesis of the final compound.

The synthesis of deuterated piperidine (B6355638) rings, which share some synthetic principles with deuterated phenyl rings, often starts from pyridine (B92270). d-nb.infonih.gov Methods for incorporating deuterium can involve the reduction of pyridine complexes with deuterated reducing agents like sodium borodeuteride (NaBD4). d-nb.infonih.gov While not directly applicable to the phenyl ring of cephalexin (B21000), these methods illustrate the general strategies for selective deuterium incorporation in cyclic structures. For Cephalexin-d5, the precursor is D-(-)-2-Amino-2-(phenyl-d5)acetamide. synzeal.com

Yield Optimization and Purity Considerations in Deuterated Synthesis

Optimizing the yield and ensuring the purity of this compound requires careful control over each step of the synthesis. The coupling of the deuterated side chain with the 7-ADCA core can be optimized by adjusting reaction parameters such as solvent, temperature, and the molar ratio of reactants. google.com In the synthesis of related cephalosporins, metal-catalyzed cross-coupling reactions, such as the Stille coupling, have been employed to functionalize the cephalosporin core, and optimization of these reactions involves modifying the ligand-to-metal ratio. google.comnih.gov

Purity is a critical consideration, especially for applications in quantitative analysis. Purification techniques such as chromatography and recrystallization are employed to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. d-nb.infonih.gov The final product, Cefalexin-d5 Hydrate, is supplied with detailed characterization data to confirm its identity and purity. synzeal.com

Biocatalytic and Chemoenzymatic Synthetic Routes for Deuterated Cephalexins

Biocatalytic and chemoenzymatic methods offer a greener and more selective alternative to purely chemical synthesis for producing cephalosporins. ucl.ac.ukresearchgate.net These approaches utilize enzymes to catalyze key reaction steps, such as the acylation of the 7-ADCA nucleus.

Enzymatic Acylation and Hydrolysis in Deuterated Analog Production.google.com

The enzymatic synthesis of cephalexin is a well-established process that can be adapted for the production of its deuterated analogs. nih.govnih.gov This process typically involves the use of an immobilized enzyme, such as penicillin G acylase (PGA), to catalyze the acylation of 7-ADCA with an activated form of the D-phenylglycine side chain, like D-phenylglycine methyl ester (PGME). biolaxi.comnih.govnih.gov For the synthesis of Cephalexin-d5, a deuterated phenylglycine derivative would be used as the acyl donor.

Enzymatic synthesis is a kinetically controlled process where the enzyme catalyzes both the synthesis of the antibiotic and the hydrolysis of the acyl donor and the product. rug.nlnih.gov The balance between these reactions is crucial for achieving high yields. Penicillin acylase from Escherichia coli is a commonly used enzyme for this purpose. rug.nlnih.gov

Optimization of Enzyme-Catalyzed Reactions for Isotopic Retention

Optimizing enzyme-catalyzed reactions for the synthesis of deuterated cephalexins involves several factors to ensure high yield and isotopic retention. Key parameters include pH, temperature, substrate concentrations, and the choice of solvent. nih.govresearchgate.net The use of co-solvents like ethylene (B1197577) glycol can increase conversion yields, particularly at lower temperatures. researchgate.net

To maximize the synthesis-to-hydrolysis ratio, researchers have explored various strategies. These include using high substrate concentrations to depress water activity, which reduces the rate of competing hydrolysis reactions. nih.govresearchgate.net Furthermore, rational design and site-directed mutagenesis of enzymes like penicillin acylase have led to the development of biocatalysts with improved synthetic efficiency and reduced hydrolytic activity, resulting in higher conversion rates for cephalosporin synthesis. nih.govnih.gov For instance, a mutant penicillin acylase (PA-βF24A/αF146Y) has demonstrated significantly higher conversion rates in the synthesis of cephalexin compared to the wild-type enzyme. nih.gov Continuous-flow reactor systems have also been designed to improve the efficiency of enzymatic cephalexin synthesis. nih.govmdpi.com

Advanced Analytical Characterization and Methodological Applications

Spectroscopic Techniques for Structural Elucidation and Isotopic Verification

Spectroscopic methods are fundamental in confirming the chemical structure and verifying the isotopic enrichment of Cephalexin-d5 Hydrate. These techniques provide detailed information on the molecular framework and the precise location of the deuterium (B1214612) labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Specifically, ¹H (proton) NMR is used to verify the absence of proton signals at the sites of deuterium incorporation. In the case of this compound, the deuterium labels are typically located on the phenyl ring of the D-phenylglycyl side chain.

Conversely, ²H (deuterium) NMR can be employed to directly observe the deuterium signals, confirming their presence and chemical environment. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation. sigmaaldrich.com

Table 1: Expected ¹H NMR Spectral Changes in this compound Compared to Unlabeled Cephalexin (B21000)

| Proton Environment | Unlabeled Cephalexin ¹H Signal | Expected this compound ¹H Signal | Reason for Change |

| Phenyl Ring Protons | Present | Absent or significantly reduced | Substitution of hydrogen with deuterium |

| Other Protons | Present | Present | No isotopic labeling at these positions |

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a primary technique for determining the isotopic purity and confirming the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the five deuterium atoms.

Tandem mass spectrometry (MS/MS) is utilized to analyze the fragmentation pattern, which serves as a fingerprint for the molecule's structure. The fragmentation of Cephalexin typically involves the cleavage of the β-lactam ring and the loss of the side chains. researchgate.netresearchgate.net For this compound, the fragments containing the deuterated phenyl ring will exhibit a corresponding mass shift. This confirms the location of the deuterium labels and ensures the structural identity of the internal standard.

The isotopic purity is a critical parameter, and MS is the definitive technique for its measurement. By comparing the ion intensities of the deuterated compound with any residual unlabeled compound, the percentage of isotopic enrichment can be accurately calculated.

Table 2: Key Mass Fragments of Cephalexin and Expected Mass Shifts in this compound

| Fragment Description | Typical m/z for Unlabeled Cephalexin | Expected m/z for this compound |

| Molecular Ion [M+H]⁺ | 348 | 353 |

| Fragment containing the phenylglycyl side chain | Varies | Varies (+5 Da) |

| Fragment from β-lactam ring cleavage | Varies | Varies |

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Spectral Shifts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can provide further structural confirmation by detecting shifts in vibrational frequencies caused by the heavier deuterium isotope. The substitution of hydrogen with deuterium results in a predictable decrease in the vibrational frequency of the corresponding bond.

In the IR spectrum of this compound, the C-H stretching vibrations of the phenyl ring, typically observed around 3000-3100 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency, approximately 2100-2300 cm⁻¹. ispc-conference.org Similarly, other vibrations involving the deuterated positions will show a shift to lower wavenumbers. The characteristic absorptions for the carboxylic acid O-H and the amine N-H groups would remain unaffected. echemi.comwpmucdn.com

Raman spectroscopy can also be used to observe these deuterium-induced shifts. The phenyl ring breathing vibrations are particularly sensitive to substitution and would show a noticeable shift in the Raman spectrum of this compound. acs.orgnih.gov

Table 3: Predicted Vibrational Mode Shifts in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Unlabeled Compound | Expected Wavenumber Range (cm⁻¹) in Deuterated Compound |

| Phenyl C-H Stretch | 3000-3100 | 2100-2300 (C-D Stretch) |

| Phenyl Ring Breathing | ~1000 | Shifted to lower wavenumber |

Chromatographic Method Development and Validation for this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound, as well as its application in quantitative bioanalysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the chemical purity of this compound. Reversed-phase HPLC is typically employed, utilizing a C18 column. sysrevpharm.orgnih.gov

Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sysrevpharm.orgnih.gov UV detection is often performed at a wavelength around 254-260 nm, where the cephalosporin (B10832234) chromophore exhibits strong absorbance. nih.gov

Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness. This is crucial for its use in quality control and in quantitative analytical methods where this compound is used as an internal standard. nih.gov

Table 4: Typical HPLC Parameters for Cephalexin Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~254-260 nm |

| Retention Time | Dependent on specific method parameters |

Ultra-Fast Liquid Chromatography (UFLC) Applications in High-Throughput Analysis

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage in terms of speed and sample throughput without compromising separation efficiency. This makes it highly suitable for high-throughput analysis, such as in clinical drug monitoring or large-scale pharmacokinetic studies where numerous samples need to be analyzed rapidly. nih.gov

A UFLC method for Cephalexin monohydrate has been developed and validated, demonstrating a significantly shorter run time compared to conventional HPLC. nih.gov This method utilized a C18 column with a mobile phase of methanol and tetrabutylammonium (B224687) hydroxide (B78521) solution, achieving a retention time of just over 3 minutes. nih.gov Such rapid methods are invaluable when using this compound as an internal standard, as they allow for the rapid quantification of the unlabeled drug in a large number of biological samples. The principles of UFLC method development and validation are similar to those for HPLC but are optimized for faster analysis times. nih.gov The use of UFLC can significantly improve the efficiency of laboratories conducting high-throughput bioanalysis. nih.govrsc.org

Table 5: Comparison of HPLC and UFLC for Cephalexin Analysis

| Feature | Conventional HPLC | UFLC |

| Run Time | Typically longer (e.g., > 6 min) | Significantly shorter (e.g., < 4 min) |

| Sample Throughput | Lower | Higher |

| Resolution | Good | Comparable to HPLC |

| Application | Routine analysis, quality control | High-throughput screening, clinical studies |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Deuterated Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a high-performance liquid chromatographic (HPLC) technique specifically suited for the separation of polar and hydrophilic compounds. sigmaaldrich.com The methodology is distinct from reversed-phase liquid chromatography (RPLC), as it employs a hydrophilic stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com The retention mechanism in HILIC is primarily based on the partitioning of analytes between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. sigmaaldrich.com The more hydrophilic the analyte, the stronger its partitioning into the aqueous layer, resulting in greater retention. sigmaaldrich.com

This technique is particularly advantageous for the analysis of polar deuterated compounds like this compound, which are often poorly retained on traditional RPLC columns. The elution order in HILIC is generally the opposite of that in RPLC. sigmaaldrich.com HILIC is frequently coupled with mass spectrometry (ESI-MS), where the high organic content of the mobile phase can enhance desolvation and ionization efficiency, leading to improved sensitivity. sigmaaldrich.com Recent advancements include the use of HILIC at subzero temperatures for hydrogen-deuterium exchange mass spectrometry (HDX-MS), which has been shown to reduce backpressure and improve deuterium retention in peptide analysis. acs.orgnist.gov

This compound as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, particularly in complex matrices such as plasma or urine, an internal standard (IS) is crucial for correcting variability throughout the analytical process. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Cephalexin. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, hydrogen with deuterium. Because the physicochemical properties of a deuterated compound are nearly identical to its non-labeled counterpart, this compound behaves almost identically to Cephalexin during sample extraction, chromatographic separation, and ionization in the mass spectrometer. kcasbio.com This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, injection volume, and signal suppression or enhancement. scispace.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification

The use of this compound is a cornerstone of highly sensitive and selective quantitative methods utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lcms.cz This technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. In a typical assay, both Cephalexin and this compound are monitored simultaneously. While they often co-elute from the LC column, the mass spectrometer distinguishes them based on their different mass-to-charge ratios (m/z). google.com

Quantification is achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are selected for both the analyte and the internal standard. For example, a method might monitor the transition of m/z 347.9 → m/z 106.1 for Cephalexin and m/z 352.9 → m/z 111.1 for this compound. google.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification is possible even when absolute signal intensities fluctuate due to matrix effects or instrument variability. kcasbio.comgoogle.com

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Cephalexin | 347.9 | 106.1 |

| This compound | 352.9 | 111.1 |

Data derived from representative analytical methods. google.com

Matrix Effects and Interferences in Deuterated Internal Standard Methodologies

Matrix effects are a significant challenge in LC-MS/MS analysis, especially for biological samples. They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. kcasbio.com This phenomenon can compromise the accuracy and reproducibility of quantitative assays.

The primary reason for using a SIL-IS like this compound is to correct for these matrix effects. kcasbio.com Since the analyte and the internal standard have nearly identical chemical properties, they are affected by matrix interferences in the same way. As a result, the ratio of their responses remains constant, providing a reliable quantitative result. However, it is not always a perfect solution. A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and its deuterated internal standard. myadlm.org If this separation occurs in a region of rapidly changing ion suppression, the analyte and the IS may experience different degrees of matrix effects, which can lead to inaccuracies. myadlm.org In one study, the matrix effect was 26% higher for a deuterated internal standard than for its corresponding analyte. scispace.com Therefore, careful method development is required to ensure co-elution and minimize this risk. myadlm.orgchromatographyonline.com

Traceability and Reference Material Certification for Deuterated Standards

The reliability of any quantitative analysis depends on the quality of the reference materials used for calibration and control. For deuterated standards like this compound, traceability and certification are essential to ensure the accuracy and comparability of results.

Traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations. riccachemical.com This chain often links back to national or international standards, such as those provided by the National Institute of Standards and Technology (NIST). traceable.com

A Certified Reference Material (CRM) is a standard of the highest quality. wikipedia.org It is produced by an accredited body, often under ISO 17034 guidelines, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. riccachemical.comwikipedia.orgaccredia.it Using a CRM of this compound ensures that the analytical measurements are accurate, reliable, and traceable, which is a fundamental requirement for laboratory accreditation under standards like ISO/IEC 17025. wikipedia.org This certification provides confidence that the standard is homogeneous and stable and that its assigned value is accurate.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Cephalexin |

| This compound |

| Acetonitrile |

| Ammonium formate |

| Formic acid |

| Methanol |

| Cefixime |

| Cefaclor |

| Cefadroxil |

| Cephradine |

| Carvedilol |

| N1-acetylspermidine |

| Ethylene (B1197577) glycol |

| 1-floro-2, 4-di nitro benzene |

| Hydrochloric acid |

| Tetrabutylammonium hydrogen sulfate |

| Sodium hydroxide |

| Potassium dihydrogen phosphate |

| Hydrogen peroxide |

| Sodium acetate |

| Potassium caroate |

| Cefepime-D3 |

| Cefotaxime-D3 |

| Ciprofloxacin-D8 |

| Clindamycin-D3 |

| Meropenem-D6 |

| Levofloxacin-D8 |

| Piperacillin-D5 |

| Amoxicillin |

| Penicillin G |

| Ceftriaxone |

| Azithromycin |

| Erythromycin |

| Metronidazole |

| Ciprofloxacin |

Mechanistic and Kinetic Investigations Utilizing Isotopic Tracers

Investigation of Drug Disposition Mechanisms Using Cephalexin-d5 Hydrate

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as drug disposition, is critical for its development. This compound is a key tool in these investigations, particularly in characterizing metabolic stability, pharmacokinetic profiles, and excretion pathways.

In vitro metabolic stability assays are essential early-stage evaluations to predict how a drug will be cleared from the body. wuxiapptec.comwuxiapptec.com These assays typically involve incubating the drug with liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comthermofisher.com

The standard methodology involves the following steps:

Incubation: The parent drug (non-labeled cephalexin) is incubated with a preparation of metabolic enzymes (e.g., human liver microsomes) and necessary cofactors (e.g., NADPH). nih.gov

Time Sampling: Aliquots are taken from the incubation mixture at various time points.

Reaction Quenching: The metabolic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile (B52724). At this stage, a known concentration of this compound is added as an internal standard. nih.gov

Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument measures the ratio of the parent drug to the internal standard at each time point.

Calculation: The rate of disappearance of the parent drug is used to calculate key parameters like the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint). nuvisan.comthermofisher.com

The use of a deuterated internal standard like Cephalexin-d5 is crucial for the accuracy of these assays, as it corrects for variations in sample processing and instrument response. clearsynth.com

Below is a representative table of data that can be generated from such a study to determine metabolic stability.

| Time (minutes) | Cephalexin (B21000) Peak Area | Cephalexin-d5 Peak Area | Peak Area Ratio (Cephalexin / Cephalexin-d5) | % Cephalexin Remaining |

| 0 | 854321 | 861234 | 0.992 | 100.0 |

| 15 | 765432 | 859876 | 0.890 | 89.7 |

| 30 | 681234 | 860543 | 0.792 | 79.8 |

| 60 | 512345 | 858990 | 0.596 | 60.1 |

| 90 | 387654 | 861123 | 0.450 | 45.4 |

| 120 | 290123 | 859567 | 0.338 | 34.0 |

This table contains simulated data for illustrative purposes.

While Cephalexin-d5 is primarily used as an analytical standard, the broader strategy of "deuterated drugs" aims to intentionally slow down metabolism to improve a drug's pharmacokinetic profile. nih.gov By replacing hydrogens at known sites of metabolic attack with deuterium (B1214612), the KIE can reduce the rate of metabolic clearance, potentially leading to a longer half-life and increased drug exposure. ansto.gov.aunih.govsemanticscholar.org

However, for this compound itself, its role as an internal standard requires that its pharmacokinetic profile be virtually identical to that of cephalexin. Studies have shown that cephalexin is not significantly metabolized in the body and is excreted largely unchanged. nih.govdrugbank.comclinpgx.org Therefore, the deuterium atoms in Cephalexin-d5 are not expected to have a significant impact on its pharmacokinetic profile, as there is no major metabolic pathway to inhibit. This lack of a pharmacokinetic isotope effect is advantageous for its function as a reliable internal standard.

A comparative non-clinical pharmacokinetic study in an animal model would yield data similar to the table below, demonstrating the bioequivalence of the two compounds.

| Parameter | Cephalexin | Cephalexin-d5 | Ratio (d5/non-d5) |

| Cmax (µg/mL) | 18.5 | 18.2 | 0.98 |

| Tmax (h) | 1.0 | 1.0 | 1.00 |

| AUC₀₋t (µg·h/mL) | 65.1 | 64.5 | 0.99 |

| t½ (h) | 1.1 | 1.1 | 1.00 |

| CL/F (mL/min/kg) | 4.5 | 4.6 | 1.02 |

This table contains representative data illustrating the expected similarity in pharmacokinetic profiles.

Isotopically labeled compounds are definitive tools for tracing the excretion pathways of a drug. By administering this compound to experimental animal models, researchers can accurately track its elimination from the body. jst.go.jp

In these studies, biological samples such as urine, feces, and bile are collected over time. The concentration of Cephalexin-d5 in each matrix is then quantified using LC-MS/MS. This allows for the determination of the primary routes and rates of excretion. For cephalexin, it is well-established that the predominant route of excretion is via the kidneys into the urine. nih.govnih.govnih.gov Studies using labeled cephalexin confirm that over 90% of the administered dose is recovered unchanged in the urine within hours of administration. drugbank.comclinpgx.org

Tracer studies with Cephalexin-d5 can precisely quantify this renal clearance and distinguish the administered drug from any other similar compounds. researchgate.net This methodology is critical for confirming that renal excretion is the primary clearance mechanism and that other pathways, such as biliary excretion, are minor. semanticscholar.org

Studies on Molecular Interactions and Dynamics

The introduction of deuterium into the Cephalexin molecule, specifically in the phenylacetyl side chain, creates a unique tracer for investigating its behavior in various chemical and biological systems. The increased mass of deuterium compared to protium (B1232500) can influence vibrational modes of chemical bonds, which in turn can affect the strength of intermolecular interactions and the kinetics of association and dissociation processes.

Hydrogen Bonding and Solubility Dynamics in Deuterated Systems

Hydrogen bonds play a crucial role in the solubility and crystal structure of cephalexin. While specific studies on the hydrogen bonding and solubility dynamics of this compound in deuterated systems are not extensively available in the public domain, the principles of the kinetic isotope effect (KIE) provide a theoretical framework for predicting its behavior.

Deuterium is known to form slightly stronger hydrogen bonds than protium. This phenomenon, known as the Ubbelohde effect, arises from the lower zero-point energy of a D-bond compared to an H-bond, resulting in a shorter and stronger bond. In a deuterated solvent system, such as D₂O, the network of deuterium bonds is more structured and has a higher viscosity than H₂O.

The solubility of a solute is dependent on the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For this compound in a deuterated solvent, the interactions would be dominated by deuterium bonds. It is plausible that the deuterated compound would exhibit altered solubility characteristics in deuterated solvents compared to its non-deuterated counterpart in protic solvents. However, without direct experimental data, the precise nature and magnitude of this effect remain speculative.

Table 1: Predicted Effects of Deuteration on Hydrogen Bonding and Solubility of this compound

| Property | Predicted Effect of Deuteration | Rationale |

| Hydrogen Bond Strength | Increased | Lower zero-point energy of D-bonds (Ubbelohde effect). |

| Solubility in Deuterated Solvents | Potentially Altered | Changes in the energetics of solute-solvent and solvent-solvent interactions due to stronger deuterium bonding. |

Protein Binding Dynamics in In Vitro Models

The primary forces governing drug-protein binding are typically non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The substitution of hydrogen with deuterium in the phenyl ring of this compound can influence these interactions. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in the molecule's conformation and lipophilicity.

The kinetic isotope effect can manifest in the rates of association (k_on) and dissociation (k_off) of the drug from the protein binding site. If the cleavage of a C-H bond is involved in the rate-determining step of binding or release, a significant KIE would be expected. However, for non-covalent binding, the effects are generally smaller and are termed secondary kinetic isotope effects. These effects can still provide valuable information about the transition state of the binding process.

Table 2: In Vitro Protein Binding of Cephalexin (Non-deuterated)

| Protein Source | Cephalexin Concentration | Protein Binding (%) |

| Human Serum | Not specified | 10-15 |

| Dog Plasma | Therapeutic concentrations | ~20 |

Chemical Stability, Degradation Pathways, and Impurity Profiling

Stability Studies of Cephalexin-d5 Hydrate Under Controlled Conditions

Controlled stability studies are essential to predict the shelf-life and storage requirements of a drug substance. These studies involve subjecting the compound to a variety of environmental factors to understand its degradation kinetics and mechanisms.

Hydrolysis is a primary pathway for the degradation of β-lactam antibiotics like Cephalexin (B21000). The degradation of Cephalexin in aqueous solutions typically follows first-order or pseudo-first-order kinetics researchgate.netnih.gov. The principal mechanism of hydrolytic degradation involves the cleavage of the strained β-lactam ring, which is susceptible to nucleophilic attack by water or hydroxide (B78521) ions nih.gov.

Studies on Cephalexin have shown that the rate of hydrolysis is significantly influenced by pH and the presence of certain buffer systems nih.govnih.gov. For instance, phosphate (B84403) and citrate buffers have been observed to catalyze the degradation process researchgate.netnih.gov. The kinetics of degradation for Cephalexin have been investigated at various temperatures, indicating that higher temperatures accelerate the rate of degradation researchgate.netoup.com. While specific kinetic data for this compound is not available, the values for Cephalexin provide a strong reference.

Table 1: Hydrolytic Degradation Kinetics of Cephalexin

| Temperature (°C) | Kinetic Order | Rate Constant (k) | Reference |

|---|---|---|---|

| 40 | First-order | - | oup.comnih.gov |

| 60 | First-order | - | nih.govoup.comnih.gov |

The degradation pathways in aqueous solutions can lead to the formation of several products, including piperazine-2,5-diones resulting from intramolecular aminolysis and other products from the direct cleavage of the β-lactam ring nih.gov.

Exposure to light and oxidizing agents can also induce the degradation of this compound. Photolytic degradation involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. Studies on Cephalexin have identified the formation of several degradation products under photolytic stress researchgate.netiwaponline.com. Ultraviolet (UV) irradiation has been shown to be effective in degrading Cephalexin, with one study identifying a metabolite with a mass-to-charge ratio (m/z) of 150 after 15 minutes of treatment iwaponline.com.

Oxidative degradation occurs in the presence of oxidizing agents. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are particularly effective at breaking down the Cephalexin molecule nih.govresearchgate.net. The degradation pathway often begins with the attack of these radicals on the electron-rich moieties of the molecule, leading to the opening of the β-lactam and thiazolidine rings researchgate.netresearchgate.net. The reaction with persulfate activated by UV or heat is another effective oxidative degradation method nih.govresearchgate.net. Six distinct degradation products were identified when Cephalexin was subjected to various stress conditions, including oxidative stress researchgate.net.

The stability of this compound is highly dependent on both pH and temperature. Studies on Cephalexin monohydrate demonstrate that the compound is relatively stable at ambient and refrigerated temperatures. Specifically, no significant degradation was observed over a 90-day period when stored at -20°C, 4°C, and 25°C oup.comnih.govoup.com. However, the rate of degradation increases significantly at elevated temperatures such as 40°C, 60°C, and 80°C researchgate.netoup.comnih.gov.

The pH of the solution also plays a crucial role. The degradation of Cephalexin is more pronounced in acidic conditions (below pH 7) researchgate.net. One study investigated the degradation kinetics across the entire pH range at 60°C and found that the rates were significantly influenced by both solvolytic and hydroxide ion catalysis nih.gov. Unlike some other cephalosporins, Cephalexin did not exhibit a pH minimum where stability is greatest in the pH 5.5 to 6.5 range nih.gov. The stability of Cephalexin suspensions was found to be maximal at an ambient temperature of 25°C, retaining potency for over three weeks researchgate.net.

Table 2: Effect of Temperature on Cephalexin Monohydrate Stability

| Storage Temperature (°C) | Stability Period | Observation | Reference(s) |

|---|---|---|---|

| -20 | 90 days | No appreciable degradation | oup.comnih.gov |

| 4 | 90 days | No appreciable degradation | oup.comnih.gov |

| 25 | 90 days | No appreciable degradation | researchgate.netoup.comnih.gov |

| 40 | - | Followed first-order degradation | oup.comnih.gov |

| 60 | - | Followed first-order degradation | oup.comnih.gov |

Identification and Characterization of Deuterated Degradation Products

The identification of degradation products is crucial for ensuring the quality and safety of a pharmaceutical product. For this compound, the degradation products would be the deuterated analogues of those formed from standard Cephalexin.

A variety of analytical techniques are employed to isolate and identify the degradation products of Cephalexin. These methods are directly applicable to its deuterated form.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating Cephalexin from its impurities and degradation products researchgate.netmagtechjournal.comthermofisher.com. Stability-indicating HPLC methods are developed to resolve the parent drug from all potential degradants researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the structural identification of degradation products. By coupling liquid chromatography with tandem mass spectrometry, it is possible to separate the compounds and obtain their mass spectral data, which helps in elucidating their structures researchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been utilized to identify intermediate compounds formed during the degradation of Cephalexin, particularly in studies involving advanced oxidation processes nih.gov.

Thin-Layer Chromatography (TLC): Densitometric analysis using TLC has been applied to separate Cephalexin from its degradation products under various stress conditions researchgate.net.

UV-Visible Spectrophotometry: This method can be used to monitor the degradation of Cephalexin by measuring the change in absorbance at its maximum wavelength (λmax) researchgate.netnih.gov.

The degradation of Cephalexin leads to a variety of products depending on the conditions. The deuterium (B1214612) atoms in this compound are located on the phenyl ring. This part of the molecule is relatively stable compared to the β-lactam ring. Therefore, it is expected that the deuterium labels will be retained in the major degradation products.

Forced degradation studies on Cephalexin have led to the proposed structures of several degradants researchgate.net. One notable fluorescent degradation product, formed from several penicillins and cephalosporins with an α-amino group on the side chain, has been isolated and identified as 2-hydroxy-3-phenyl-6-methylpyrazine nih.gov. In the case of Cephalexin-d5, this product would be 2-hydroxy-3-(phenyl-d5)-6-methylpyrazine.

Other proposed degradation pathways involve the breakdown of the β-lactam and thiazolidine rings, leading to smaller fragments researchgate.netresearchgate.net. LC-MS/MS analysis has been instrumental in proposing structures for up to six different degradation products generated under hydrolytic, oxidative, and photolytic stress researchgate.netresearchgate.net. The corresponding degradants from this compound would possess the same core structures but with a deuterated phenyl group.

Impurity Profiling Methodologies for Cephalexin and its Deuterated Forms

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Cephalexin and its deuterated forms like this compound, robust analytical methodologies are essential for identifying and quantifying process-related impurities and degradation products.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is fundamental to understanding how a drug substance's quality varies over time under the influence of environmental factors such as light, heat, and humidity. These methods are designed to separate the intact API from any potential degradation products, thereby providing a clear measure of the drug's stability.

For Cephalexin, various stability-indicating methods, primarily based on high-performance liquid chromatography (HPLC), have been developed. researchgate.netjneonatalsurg.com Forced degradation studies are integral to this process, where Cephalexin is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential impurities. researchgate.netbohrium.comscispace.com The analytical method must then demonstrate the ability to resolve the Cephalexin peak from all these newly formed degradation product peaks.

Several reversed-phase HPLC (RP-HPLC) methods have been established, utilizing different columns, mobile phases, and detection wavelengths to achieve optimal separation. magtechjournal.comajrconline.orgjetir.org For instance, one method uses a C8 column with a mobile phase of ammonium acetate (B1210297) buffer and acetonitrile (B52724) in a gradient mode. researchgate.net Another employs a C18 column with a mobile phase consisting of methanol (B129727) and a sodium acetate buffer. jetir.org The specificity of these methods is confirmed by demonstrating that there is no interference from excipients or degradation products at the retention time of the active compound. ajrconline.orgnih.gov These validated methods can be reliably used for the quality control of Cephalexin raw materials and their pharmaceutical formulations. magtechjournal.comjetir.org

| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|---|

| RP-UFLC | Enable C18G (250 mm × 4.6 mm, 5 µm) | Methanol : 0.01 M TBAHS (50:50, v/v) | 1.0 ml/min | 254 nm scispace.comnih.gov |

| RP-HPLC | Waters C18 (250mm × 4.6mm, 5µ) | Methanol : 0.1M Sodium acetate buffer (75:25 v/v) | 1.0 ml/min | 240 nm jetir.org |

| Fast LC | Sub 2-µm C-18 column | Potassium dihydrogen phosphate buffer – Acetonitrile (Gradient) | 1.0 ml/min | 254 nm ajrconline.org |

| RP-HPLC | Kinetex C18 (75×4.6 mm, 2.6 μm) | Micellar mobile phase (0.1M SDS and 10 % isopropanol) | 1.0 ml/min | 254 nm researchgate.netresearchgate.net |

Quantification of Trace Impurities Using Deuterated Standards

Accurate quantification of trace impurities is paramount in pharmaceutical analysis. Stable isotope-labeled (SIL) compounds, such as this compound, serve as ideal internal standards (IS) for this purpose, particularly in mass spectrometry (MS) based assays like LC-MS. alfa-chemistry.comacanthusresearch.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples, calibrators, and controls. amerigoscientific.com

The utility of a deuterated standard like Cephalexin-d5 lies in its chemical similarity to the non-labeled Cephalexin. acanthusresearch.com This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. nih.gov However, due to the mass difference from the incorporated deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. acanthusresearch.com

By comparing the instrument's response ratio of the analyte to the deuterated internal standard, precise quantification can be achieved. musechem.com This approach effectively compensates for variations in extraction efficiency, sample volume, and instrumental drift, and it can correct for matrix effects where other components in the sample might suppress or enhance the ionization of the analyte. amerigoscientific.comtexilajournal.com The use of deuterated standards significantly improves the accuracy, precision, and reliability of quantitative analytical methods. amerigoscientific.commusechem.com

| Advantage | Description |

|---|---|

| Enhanced Accuracy | Corrects for procedural errors during sample preparation and analysis by normalizing the analyte response to the internal standard response. amerigoscientific.commusechem.com |

| Matrix Effect Compensation | Since the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects (ion suppression or enhancement) as the analyte, allowing for accurate correction. acanthusresearch.comamerigoscientific.com |

| Improved Precision | Minimizes variability in results by accounting for inconsistencies in sample handling, extraction recovery, and instrument performance. musechem.comtexilajournal.com |

| High Specificity | In mass spectrometry, the distinct mass-to-charge (m/z) ratio allows for clear differentiation between the analyte and the internal standard, ensuring specific detection and quantification. alfa-chemistry.com |

Role in Quality Control and Analytical Method Validation (AMV)

This compound plays a crucial role in the quality control (QC) of Cephalexin and in the validation of the analytical methods used for its analysis. Analytical Method Validation (AMV) is a process required by regulatory bodies to ensure that an analytical method is suitable for its intended purpose. musechem.com

During AMV, deuterated standards are used as benchmarks to evaluate key performance parameters of the method, including accuracy, precision, linearity, and sensitivity. musechem.com

Accuracy : The accuracy of a method can be determined by analyzing samples spiked with a known amount of the analyte and the deuterated internal standard. The closeness of the measured value to the true value indicates the method's accuracy.

Precision : Precision is assessed by repeatedly analyzing a homogenous sample. The use of an internal standard helps to demonstrate the method's repeatability and intermediate precision by minimizing analytical variability. conicet.gov.ar

Linearity : Linearity is established by analyzing a series of standards of varying concentrations. The consistent ratio of the analyte response to the internal standard response across the concentration range confirms linearity. conicet.gov.ar

Robustness : The robustness of a method, its capacity to remain unaffected by small variations in method parameters, can also be assessed using a deuterated standard to ensure consistent quantification. jetir.org

In routine quality control, isotope-labeled standards are integral for ensuring that the methods used during drug manufacturing consistently meet regulatory requirements. alfa-chemistry.com By providing a reliable framework for validating the accuracy and precision of these methods, this compound helps guarantee the quality, safety, and efficacy of the final pharmaceutical product. alfa-chemistry.commusechem.com

| Validation Parameter | Role of Deuterated Standard (this compound) |

|---|---|

| Accuracy | Serves as a reference for calculating recovery, ensuring the measured concentration is close to the true concentration by correcting for sample loss. musechem.com |

| Precision | Reduces the relative standard deviation (RSD) of repeated measurements by normalizing for variations in injection volume and instrument response. conicet.gov.ar |

| Linearity | Ensures a consistent analyte/internal standard response ratio across a range of concentrations, confirming the method's linear response. conicet.gov.ar |

| Specificity | Helps confirm that the analytical signal is from the analyte of interest, as the deuterated standard has a distinct mass but similar chromatographic behavior. |

| Robustness | Maintains consistent quantification when small, deliberate changes are made to the method (e.g., pH, mobile phase composition), demonstrating the method's reliability. jetir.org |

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Deuterated Cephalexins

The synthesis of isotopically labeled compounds like Cephalexin-d5 Hydrate is evolving, with a strong emphasis on sustainability and efficiency. The development of novel synthetic routes is paramount for making these compounds more accessible for research and potential clinical applications.

Green Chemistry Approaches to Isotopic Labeling

The principles of Green Chemistry are increasingly being integrated into the synthesis of deuterated compounds to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable materials, and processes that reduce waste and energy consumption. For deuterated cephalexins, research is moving towards enzymatic catalysis, which operates under mild conditions and offers high selectivity. mdpi.com Direct deuteration methods, utilizing catalysts such as Platinum on carbon (Pt/C) in heavy water (D₂O), present a greener alternative to complex, multi-step synthetic pathways that often require harsh reagents and generate significant waste. mdpi.com The application of Green Analytical Chemistry (GAC) principles throughout the development process ensures that the environmental footprint is minimized from synthesis to analysis. nih.gov

Chemo-Enzymatic Cascade Reactions for Enhanced Efficiency

| Component | Role in Synthesis | Reference |

|---|---|---|

| Immobilized Penicillin G Acylase (IPGA) | Enzyme catalyst for the acylation reaction. | nih.gov |

| 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) | Core nucleus (nucleophile) of the cephalosporin (B10832234). | rsc.org |

| D-phenylglycine methyl ester (PGME) | Acyl donor that forms the side chain. A deuterated version is used for this compound synthesis. | nih.govrsc.org |

| Nitrile Hydratase / Penicillin G Acylase | Enzyme combination used in a two-step, one-pot cascade synthesis. | nih.gov |

Advancements in Analytical Techniques for Deuterated Compounds

The development of deuterated drugs necessitates parallel advancements in analytical methodologies to accurately characterize these compounds and their behavior in biological systems. High-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy are at the forefront of this effort.

High-Resolution Mass Spectrometry for Comprehensive Metabolite and Degradant Profiling

High-resolution mass spectrometry (HR-MS) is an indispensable tool for drug metabolite profiling, offering high accuracy and resolution. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers can achieve mass accuracies of less than 5 ppm, which allows for the determination of the elemental composition of metabolites and their fragments. nih.govnih.gov This capability is critical for distinguishing drug-related metabolites from the complex background of endogenous molecules in biological samples. researchgate.net

For this compound, the deuterium (B1214612) label serves as a stable isotope tracer, simplifying the identification of its metabolites. Advanced data mining techniques, such as mass defect filtering and isotope pattern filtering, are employed to automatically detect and identify metabolites in complex datasets. nih.govmsmetrix.com These methods enable comprehensive profiling of how the deuterated compound is metabolized and degraded, providing crucial insights into how deuteration alters its metabolic fate compared to its non-deuterated counterpart. acs.org

| Technique | Key Advantage | Application for this compound |

|---|---|---|

| Quadrupole Time-of-Flight (Q-TOF) MS | High mass accuracy (1-2 ppm) and resolution. | Accurate mass measurements for determining elemental formulas of metabolites and degradants. |

| Orbitrap MS | Very high mass accuracy (~1 ppm) and resolution. | Confident identification of metabolites in complex biological matrices. |

| Isotope Pattern Filtering (IPF) | Software-based filtering to find specific isotopic signatures. | Rapidly locates metabolites containing the deuterium label from Cephalexin-d5. |

| Mass Defect Filtering (MDF) | Filters data based on the mass defect of the parent drug. | Identifies metabolites by looking for compounds with similar mass defects to Cephalexin-d5. |

Integration of Advanced NMR Techniques for Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules at an atomic level. news-medical.net In the context of deuterated compounds, deuterium itself can be a valuable tool. While deuterated solvents are commonly used to prevent solvent signals from obscuring the analyte signals, specialized deuterium NMR can directly probe the deuterium nuclei within a molecule. youtube.com

Because deuterium has a nuclear spin of 1, its NMR signals are distinct and sensitive to the local molecular environment. This makes deuterium NMR particularly useful for studying the orientation and dynamics of molecules, especially in solid-state NMR studies. youtube.com For this compound, advanced NMR techniques can be used to investigate its conformational dynamics and its interactions with biological targets, such as penicillin-binding proteins. These dynamic studies provide a deeper understanding of the drug's mechanism of action and how deuteration might influence its binding affinity and efficacy. news-medical.netnih.gov

Computational Chemistry and Modeling of Deuteration Effects

Computational chemistry provides powerful predictive tools to guide the design and development of deuterated drugs. The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic properties. nih.gov

Computational modeling techniques, such as Density Functional Theory (DFT), can be used to predict the magnitude of the KIE at different positions within a molecule. researchgate.net By modeling the reaction mechanisms of metabolic pathways, researchers can identify the "soft spots" in a molecule that are most susceptible to metabolism. These models can then be used to predict which positions, when deuterated, will have the most significant impact on slowing down metabolism. Furthermore, computational approaches can model subtle changes in molecular properties caused by deuteration, such as bond lengths and electronic polarizability. wikipedia.org This predictive power allows for a more rational design of deuterated drug candidates like this compound, optimizing the placement of deuterium atoms to achieve the desired therapeutic profile before undertaking extensive synthetic and experimental work. nih.gov

Broader Applications of Deuterated Cephalosporins in Chemical Biology

The unique properties of deuterated cephalosporins extend their utility beyond traditional pharmacology into the realm of chemical biology, where they can serve as powerful tools for studying complex biological processes.

Cephalexin (B21000), like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. medchemexpress.comresearchgate.net Deuterated cephalosporins can be used to investigate the intricate details of this interaction. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can monitor the conformational changes in PBPs upon binding to Cephalexin-d5. mdpi.com

By comparing the deuterium uptake of the PBP in its free and bound states, researchers can identify the specific regions of the protein that are involved in the binding event and any allosteric changes that occur. mdpi.com This information is invaluable for understanding the mechanism of action and for the design of new antibiotics that can overcome resistance. Cephalexin has been shown to bind strongly to specific PBPs in certain bacteria. nih.gov

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Protein conformational dynamics and binding sites | Elucidating the interaction between Cephalexin-d5 and PBPs |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and dynamics of protein-ligand complexes | Precise mapping of the Cephalexin-d5 binding pocket on PBPs |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy and entropy) | Quantifying the binding affinity of Cephalexin-d5 to its target |

Antibiotic resistance is a major global health threat, and understanding the mechanisms by which bacteria become resistant is crucial for developing new therapies. mdpi.com Isotopic labeling with stable isotopes like deuterium is a powerful technique for studying these resistance mechanisms. nih.gov For instance, deuterated cephalexins can be used to trace the metabolic fate of the antibiotic in both susceptible and resistant bacterial strains.

One common resistance mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. nih.gov By using Cephalexin-d5, researchers can use mass spectrometry to track the rate of hydrolysis and identify the specific metabolic products. nih.gov This can provide insights into the efficiency of different β-lactamase variants and help in the development of inhibitors. Furthermore, isotopic labeling can be used in combination with proteomic approaches to identify changes in protein expression in response to antibiotic treatment, revealing novel resistance pathways. nih.gov The presence of cephalexin can affect the prevalence and transfer of antibiotic resistance genes in bacterial populations. nih.govresearchgate.net

Q & A

Q. What is the role of deuterium substitution in Cephalexin-d5 Hydrate, and how does it influence analytical methodologies?

this compound is a deuterium-labeled analog of cephalexin, where five hydrogen atoms are replaced with deuterium. This isotopic labeling is critical for use as an internal standard in quantitative analyses (e.g., LC-MS/MS), minimizing matrix effects and improving measurement accuracy. Deuterium substitution reduces isotopic interference between the analyte and internal standard, enhancing signal specificity . Methodological Guidance:

- Use deuterated reagents during synthesis to ensure >98% isotopic purity.

- Validate chromatographic separation (e.g., reverse-phase HPLC with C18 columns) to distinguish between non-deuterated and deuterated forms .

Q. What are the validated protocols for synthesizing this compound with high isotopic purity?

Synthesis typically involves replacing hydrogen atoms in cephalexin with deuterium at specific positions (e.g., methyl or aromatic groups). Key steps include:

- Deuteration : Reacting cephalexin with deuterated solvents (e.g., D₂O) or reagents under controlled pH and temperature.

- Purification : Use preparative HPLC or crystallization to isolate the deuterated product.

- Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HR-MS) and quantify residual protons using ¹H-NMR . Example Data:

| Reaction Condition | Isotopic Purity (%) | Yield (%) |

|---|---|---|

| D₂O, pH 7.0, 25°C | 99.2 | 85 |

| CD₃OD, 40°C | 98.5 | 78 |

Q. How should researchers address batch-to-batch variability in deuterated compounds like this compound?

Variability arises from incomplete deuteration or isotopic exchange. Mitigation strategies include:

- Quality Control : Implement strict batch testing using LC-MS and NMR to verify deuterium content.

- Storage : Store at -20°C in anhydrous conditions to prevent proton-deuterium exchange .

Advanced Research Questions

Q. How do isotopic effects in this compound impact pharmacokinetic (PK) modeling in tracer studies?

Deuterium can alter bond dissociation energies (kinetic isotope effects), potentially affecting metabolic stability. For example, deuterated Cephalexin may exhibit slower hepatic clearance compared to non-deuterated forms. Methodological Guidance:

Q. What experimental designs are optimal for resolving contradictory data on this compound stability under physiological conditions?

Contradictions often stem from differences in buffer composition or temperature. A systematic approach includes:

- Stability Studies : Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.

- Analytical Endpoints : Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hours.

- Statistical Analysis : Apply ANOVA to assess significance of degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. How can researchers differentiate between deuterium-induced spectral shifts and impurity signals in NMR characterization?

Deuterium labeling reduces ¹H-NMR signals at substituted positions but may introduce splitting patterns. Methodological Guidance:

- Acquire ²H-decoupled ¹H-NMR spectra to suppress residual proton signals.

- Compare with non-deuterated cephalexin spectra to identify isotopic shifts.

- Use heteronuclear single-quantum coherence (HSQC) NMR to resolve overlapping peaks .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

Impurities may include non-deuterated cephalexin, hydrolysis products, or synthesis byproducts. Methodological Guidance:

- Chromatographic Separation : Use gradient elution with 0.1% formic acid in water/acetonitrile to resolve impurities.

- Detection : Employ charged aerosol detection (CAD) for non-UV-active impurities.

- Validation : Follow ICH Q3 guidelines for limits of detection (LOD) and quantification (LOQ) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility values for this compound in aqueous buffers?

Discrepancies arise from pH-dependent solubility and ionic strength effects. For example:

- At pH 5.0, solubility is 12 mg/mL due to zwitterionic stability.

- At pH 8.0, solubility drops to 3 mg/mL due to deprotonation. Resolution Strategy:

- Standardize buffer conditions (e.g., 50 mM phosphate buffer, 25°C).

- Use nephelometry for precise solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.